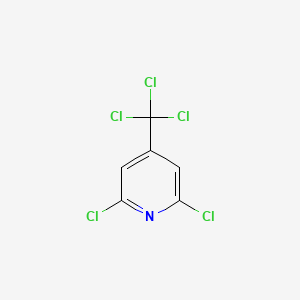

2,6-Dichloro-4-(trichloromethyl)pyridine

描述

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of organic compounds that are fundamental building blocks in the synthesis of a wide array of valuable products, including pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. researchgate.netmountainscholar.orgnih.gov The pyridine ring is a common feature in many biologically active molecules, and the introduction of halogen atoms onto this ring provides a powerful tool for modifying a compound's physical, chemical, and biological properties. researchoutreach.orgnih.gov The carbon-halogen bond serves as a key site for further chemical transformations, particularly cross-coupling reactions and nucleophilic substitutions, allowing for the construction of more complex molecular architectures. nih.gov

The field of halogenated pyridine chemistry is marked by significant challenges, most notably the control of regioselectivity during halogenation. researchgate.netmountainscholar.org Due to the electronic properties of the pyridine ring, direct electrophilic halogenation can be difficult and often leads to mixtures of isomers. nih.gov Consequently, a substantial area of research is dedicated to developing novel and highly selective methods for the synthesis of specific halopyridine isomers. researchgate.netmountainscholar.orgnih.govchemrxiv.org Compounds like 2,6-dichloro-4-(trichloromethyl)pyridine are products of these synthetic endeavors and serve as versatile intermediates. The reactivity of such compounds is complex; for instance, nucleophiles are known to react with this compound by displacing the ring's chlorine atoms, a typical reaction for this class of molecules. rsc.org

Historical Development of Research on the Compound and its Analogues

Research into halogenated pyridines has a long history, driven by their utility. The development of synthetic routes to compounds containing a trifluoromethylpyridine (TFMP) moiety, a close relative of trichloromethyl-pyridines, began in 1947, following earlier work on other trifluoromethylated aromatics. nih.gov The primary method involved the chlorination and subsequent fluorination of picoline, the methyl-substituted pyridine precursor. nih.gov

A significant milestone in the development of related compounds was the patent for the production of Nitrapyrin (B159567), or 2-chloro-6-(trichloromethyl)pyridine, assigned to the Dow Chemical Co. in 1969. nih.gov This compound was introduced for agricultural use in 1974 as a nitrification inhibitor. wikipedia.orgherts.ac.uk Research on the synthesis of other isomers, such as 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059), also progressed, with patents detailing production methods appearing in the 1980s. google.com A 1980 study detailed the contrasting reactions of this compound with its isomer, 2,6-dichloro-3-trichloromethylpyridine, when exposed to nucleophiles, highlighting the nuanced reactivity differences based on substituent position. rsc.org These developments underscore a persistent research trajectory focused on synthesizing specific polychlorinated pyridine derivatives and understanding their chemical reactivity for use as intermediates in creating other products. google.com

Significance of the Trichloromethyl and Dichloro-Pyridine Moieties in Chemical Research

The chemical utility of this compound is derived directly from its constituent parts: the dichloro-pyridine core and the trichloromethyl functional group.

The trichloromethyl group (-CCl₃) is significant primarily as a synthetic precursor to the trifluoromethyl group (-CF₃). nih.gov The conversion is typically achieved through a halogen exchange (halex) reaction. The trifluoromethyl group is highly sought after in medicinal and agricultural chemistry because its incorporation into a molecule can dramatically enhance properties like metabolic stability, lipophilicity, and bioavailability. researchoutreach.orgnih.gov The reactivity of the trichloromethyl group itself is also a subject of study; its chemical behavior can be influenced by its position on the pyridine ring and by the presence of other substituents. rsc.org For example, in some isomers, the trichloromethyl group can be attacked by nucleophiles, a reactivity that is less common in the 4-position isomer. rsc.org

Overview of Major Academic Research Trajectories on the Compound

Academic research involving this compound and its close analogues has followed several distinct, yet interconnected, trajectories.

Intermediate for Agrochemicals and Pharmaceuticals: A primary focus of research has been the use of this compound and its isomers as intermediates. The trichloromethyl group is often a placeholder for the more desirable trifluoromethyl group, which is a key component in many modern pesticides and pharmaceutical agents. nih.govjst.go.jp For example, the related compound 2,3-dichloro-5-(trichloromethyl)pyridine is a known precursor for several crop-protection products. nih.gov Research in this area explores efficient and selective synthetic pathways to convert these chlorinated intermediates into high-value, biologically active molecules. jst.go.jp

Studies in Synthetic Methodology and Reactivity: The compound is a model substrate for studying the fundamental reactivity of polychlorinated pyridines. Academic studies have explored how the substitution pattern of the pyridine ring affects its chemical behavior. For instance, research has explicitly contrasted the reaction pathways of this compound with its 3-substituted isomer when treated with nucleophiles, revealing significant differences in reactivity. rsc.org This line of research helps to build a predictive understanding of how to manipulate complex halogenated heterocyclic systems.

Development of Nitrification Inhibitors: While not the exact compound, its close analogue, Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), has been the subject of extensive research as a nitrification inhibitor in agriculture. wikipedia.orgwikiwand.com This research investigates its mechanism of action, which involves the inhibition of Nitrosomonas bacteria in the soil to prevent the loss of nitrogen fertilizers and reduce nitrous oxide emissions. wikipedia.orgsigmaaldrich.comacs.org Studies focus on its degradation pathways in soil and plants, where it primarily hydrolyzes to 6-chloropicolinic acid. wikipedia.org This trajectory provides a clear example of the practical application of a (trichloromethyl)pyridine compound.

Data Tables

Table 1: Physicochemical Properties of this compound and a Key Analogue

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 2,6-Dichloro-4-(trifluoromethyl)pyridine (B123652) | 39890-98-7 | C₆H₂Cl₂F₃N | 215.99 | Liquid sigmaaldrich.com |

| Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) | 1929-82-4 | C₆H₃Cl₄N | 230.907 | White crystalline solid wikipedia.org |

Table 2: Comparison of Dichloropyridine Isomers

| Compound Name | CAS Number | Melting Point (°C) |

| 2,3-Dichloropyridine (B146566) | 2402-77-9 | 203–204 |

| 2,4-Dichloropyridine | 26452-80-2 | -1 |

| 2,5-Dichloropyridine | 16110-09-1 | 193–194 |

| 2,6-Dichloropyridine | 2402-78-0 | 211–212 |

| 3,4-Dichloropyridine | 55934-00-4 | 22–24 |

| 3,5-Dichloropyridine | 2457-47-8 | 178–179 |

| Source: wikipedia.org |

属性

IUPAC Name |

2,6-dichloro-4-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSFPJXGPWKOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066818 | |

| Record name | 2,6-Dichloro-4-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22652-14-8 | |

| Record name | 2,6-Dichloro-4-(trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22652-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,6-dichloro-4-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022652148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,6-dichloro-4-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloro-4-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,6 Dichloro 4 Trichloromethyl Pyridine

Historical Synthetic Routes to the Compound

The initial production of 2,6-dichloro-4-(trichloromethyl)pyridine, a compound of significant interest in agrochemistry, was built upon classical chemical reactions and later refined for large-scale manufacturing.

Classical Organic Synthesis Approaches

Early laboratory-scale syntheses of chlorinated pyridines relied on fundamental organic reactions. The core strategy involved the direct chlorination of a substituted pyridine (B92270) precursor. The synthesis typically starts with 4-methylpyridine (B42270) (also known as γ-picoline or 4-picoline). The process involves two main transformations: the chlorination of the methyl group to a trichloromethyl group and the chlorination of the pyridine ring at the 2- and 6-positions. The free-radical chlorination of the methyl group is a key step, often initiated by UV light or chemical initiators. This is followed by chlorination of the aromatic ring, which is deactivated by the electron-withdrawing trichloromethyl group, often requiring harsh conditions.

Early Industrial Synthesis Innovations

With the recognition of the compound's utility, particularly as the nitrification inhibitor Nitrapyrin (B159567), methods were developed for industrial-scale production. A key innovation was detailed in a 1969 patent assigned to Dow Chemical Co. nih.gov This process utilized α-picoline (2-methylpyridine) as the starting material. The method involved treating the α-picoline with gaseous hydrogen chloride (HCl) to form the hydrochloride salt, which was then reacted with gaseous chlorine at high temperatures without the presence of water to yield the final product. nih.gov Other patented vapor-phase processes involved chlorinating picoline derivatives at temperatures as high as 400°C. google.com These early industrial methods focused on continuous, high-temperature, gas-phase reactions to produce the tetrachlorinated picoline derivative. nih.govgoogle.com

Contemporary and Optimized Synthesis Strategies

Modern synthetic approaches have focused on improving yield, safety, efficiency, and environmental friendliness by exploring regioselective reactions, novel catalytic systems, and specific functional group transformations.

Regioselective Chlorination Methodologies

Achieving chlorination at the desired 2- and 6-positions of the pyridine ring, along with the exhaustive chlorination of the 4-methyl group, is critical. Contemporary methods have refined this process significantly.

One optimized approach involves a multi-stage, liquid-phase continuous chlorination of 2-methyl pyridine. google.com This method allows for precise control over reaction conditions at each stage, improving selectivity and yield. google.com Another advanced method employs a fixed-bed reactor with a specific catalyst, such as activated carbon loaded with metal ion oxides (e.g., Fe, Zn). google.com In this process, a gasified aqueous solution of 2-methylpyridine (B31789) is mixed with chlorine and a nitrogen carrier gas and passed through the catalyst bed at elevated temperatures (e.g., 240°C), resulting in high yields of over 89%. google.comchemicalbook.com These catalytic, continuous-flow systems offer benefits such as enhanced safety, reduced waste, and lower production costs. google.com

| Method | Precursor | Reagents & Conditions | Reported Yield | Source |

|---|---|---|---|---|

| Early Industrial (Gas Phase) | α-Picoline | Gaseous HCl, then gaseous Cl₂ at elevated temperatures. | Not specified | nih.gov |

| Catalytic Gas Phase | 2-Picoline | Aqueous vaporization, Cl₂, N₂ carrier gas, activated carbon catalyst with Fe/Zn oxides, 180-320°C. | >75% | google.com |

| Multi-stage Liquid Phase | 2-Methyl Pyridine | Continuous flow of Cl₂ at controlled rates and temperatures (up to 200°C) across multiple tanks. | 86-88% | google.com |

| Catalytic Fixed-Bed Reactor | 2-Methylpyridine | Gasified aqueous solution, Cl₂, inert gas, catalyst, 240°C. | 89.4% | chemicalbook.com |

Pyridine Ring Formation with Specific Substitution Patterns

While most large-scale syntheses of this compound start with a pre-formed pyridine ring, the fundamental synthesis of the pyridine core itself is noteworthy. acsgcipr.org Industrially, simple pyridines and picolines are often produced via gas-phase reactions of aldehydes (like acetaldehyde) and ammonia (B1221849) over a catalyst. acsgcipr.orgwikipedia.org

However, constructing a pyridine ring with the specific 2,6-dichloro and 4-(trichloromethyl) substitution pattern from acyclic precursors is a complex process. Methods like the Hantzsch pyridine synthesis or cycloaddition reactions are classical routes to pyridine rings but are generally not employed for the industrial production of this specific compound. acsgcipr.org For scaled syntheses, it is far more economical and efficient to purchase bulk picoline and introduce the required functional groups through subsequent reactions rather than building the complex, substituted heterocyclic ring from the ground up. acsgcipr.org

Functional Group Interconversions Leading to the Trichloromethyl Moiety

The conversion of a methyl group to a trichloromethyl group is a critical functional group interconversion (FGI) in the synthesis of this molecule. fiveable.meimperial.ac.uk This transformation is almost universally achieved through free-radical chlorination. The reaction starts with 4-methylpyridine or a derivative and uses chlorine gas, often under UV irradiation or at high temperatures, to progressively replace the hydrogen atoms of the methyl group with chlorine atoms until the CCl₃ group is formed. nih.govwikipedia.org

Catalytic Approaches in the Synthesis of the Compound and its Derivatives

Transition Metal-Catalyzed Reactions

Transition metal catalysts are pivotal in the synthesis of polychlorinated and trifluoromethylated pyridines, which are structurally related to this compound. These catalysts are typically employed in chlorination and fluorination reactions of pyridine precursors.

The direct chlorination of picoline precursors at high temperatures is a common strategy. For instance, the synthesis of related compounds like 2-chloro-6-(trichloromethyl)pyridine can be achieved through the chlorination of 2-picoline. This process often utilizes catalysts to facilitate the reaction. organic-chemistry.org Similarly, the production of other polychlorinated pyridines from already chlorinated starting materials, such as the conversion of 2,4-dichloro-6-(trichloromethyl)pyridine (B74809) to pentachloropyridine (B147404) and other derivatives, is conducted in the presence of a Lewis acid type catalyst at elevated temperatures (at least 160°C). google.com Ferric chloride (FeCl₃) is a preferred catalyst for such transformations, typically used in concentrations ranging from 1 to 20 mole percent relative to the starting material. google.com

Furthermore, transition metal catalysts are crucial for the synthesis of trifluoromethylpyridine derivatives, which often proceed via a trichloromethyl intermediate. The fluorination of a (trichloromethyl)pyridine to a (trifluoromethyl)pyridine can be catalyzed by metal halides. googleapis.com Preferred catalysts for this halogen exchange reaction include iron halides such as FeCl₃ and FeF₃. googleapis.com The synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128), another related polychlorinated pyridine, has been reported using tungsten(VI) chloride (WCl₆) as a catalyst during the chlorination step. recercat.cat

A summary of transition metal catalysts used in the synthesis of related pyridine compounds is presented below.

| Catalyst | Reaction Type | Starting Material Example | Product Example | Reference |

| Ferric Chloride (FeCl₃) | Chlorination | 2,4-dichloro-6-(trichloromethyl)pyridine | Pentachloropyridine | google.com |

| Ferric Chloride (FeCl₃) | Fluorination | (trichloromethyl)pyridine | (trifluoromethyl)pyridine | googleapis.com |

| Tungsten(VI) Chloride (WCl₆) | Chlorination | 2-chloro-5-(trichloromethyl)pyridine | 2,3,6-trichloro-5-(trichloromethyl)pyridine | recercat.cat |

| Iron Fluoride (B91410) | Chlorination/Fluorination | 2-chloro-5-methylpyridine | 2-chloro-5-(trifluoromethyl)pyridine | nih.gov |

Organocatalytic Methods for Pyridine Derivatization

While direct organocatalytic synthesis of this compound is not widely reported, organocatalysis offers powerful methods for the derivatization and functionalization of the pyridine ring, which could be applied to this compound and its derivatives. These methods often provide alternative reaction pathways with high selectivity. researchgate.net

One notable advancement is the use of photochemical organocatalysis for the functionalization of pyridines. nih.gov In this approach, an organocatalyst, such as dithiophosphoric acid, can perform multiple roles, including acting as a Brønsted acid for pyridine activation, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. nih.govresearchgate.net This strategy enables the coupling of pyridinyl radicals with other radical species, allowing for C-H functionalization at positions that are often difficult to access through traditional methods. recercat.catacs.org This type of reaction offers distinct regioselectivity compared to classical radical reactions like the Minisci reaction. nih.govresearchgate.net The application of such methods could allow for the introduction of further substituents onto the this compound scaffold.

The table below summarizes a general approach for organocatalytic pyridine functionalization.

| Catalyst Type | Reaction | Substrate Class | Key Feature | Reference |

| Dithiophosphoric Acid | Photochemical C-H Functionalization | Pyridines | Forms pyridinyl radicals for coupling reactions, offering alternative regioselectivity. | nih.govresearchgate.net |

Precursor Chemistry and Starting Materials for the Compound's Synthesis

The synthesis of this compound fundamentally relies on the availability of appropriate precursors that contain the pyridine core, which is then subjected to extensive chlorination.

The most common precursors for the synthesis of chlorinated picolines are picoline isomers themselves (methylpyridines). For compounds with a substituent at the 4-position, γ-picoline (4-methylpyridine) serves as the logical starting point. The synthesis involves the chlorination of the methyl group to form the trichloromethyl group, as well as the chlorination of the pyridine ring itself.

For related compounds, different picoline isomers are used. For example, 3-picoline is a precursor for various agrochemicals containing a 3- or 5-trifluoromethyl-substituted pyridine moiety. nih.gov The synthesis of 2-chloro-6-(trichloromethyl)pyridine starts from 2-picoline (α-picoline). organic-chemistry.orgsigmaaldrich.com

The general synthetic pathway involves the high-temperature chlorination of the picoline precursor. This process can be carried out in either the liquid or vapor phase and often requires a catalyst to control the reaction and improve yields. The reaction conditions, such as temperature and the ratio of chlorine to substrate, are critical for determining the degree of chlorination on both the methyl group and the pyridine ring. nih.gov

A key intermediate in the synthesis of many trifluoromethylpyridines is the corresponding trichloromethylpyridine. nih.gov For example, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) is an intermediate in the production of the widely used 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.gov This highlights that the target compound of this article, this compound, is itself a crucial precursor for the synthesis of its trifluoromethyl analogue, 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652), a compound of interest in agrochemical and pharmaceutical research. sigmaaldrich.comjst.go.jp The conversion is typically achieved through a halogen exchange (halex) reaction, often catalyzed by a transition metal fluoride or by using hydrogen fluoride. googleapis.com

The following table outlines the common precursors for the synthesis of the target compound and its derivatives.

| Precursor | Intermediate/Target Compound | Synthetic Transformation | Reference |

| 4-Picoline (γ-Picoline) | This compound | High-temperature chlorination | General Knowledge |

| 2-Picoline (α-Picoline) | 2-Chloro-6-(trichloromethyl)pyridine | High-temperature chlorination | organic-chemistry.orgsigmaaldrich.com |

| 3-Picoline (β-Picoline) | 2,3-Dichloro-5-(trichloromethyl)pyridine | Liquid-phase chlorination | nih.gov |

| This compound | 2,6-Dichloro-4-(trifluoromethyl)pyridine | Halogen Exchange (Fluorination) | sigmaaldrich.comjst.go.jp |

Green Chemistry Principles in Compound Synthesis Research

The synthesis of highly halogenated heterocyclic compounds traditionally involves harsh reaction conditions, hazardous reagents, and the generation of significant waste. In response, research in pyridine chemistry is increasingly guided by the principles of green chemistry, aiming for more sustainable and environmentally benign synthetic routes. nih.gov

Key areas of green chemistry research applicable to pyridine synthesis include:

Alternative Energy Sources: Microwave-assisted synthesis has been demonstrated as an effective method for the rapid and efficient one-pot synthesis of various pyridine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net

Greener Solvents and Catalysts: There is a move towards replacing hazardous solvents with more environmentally friendly alternatives. nih.gov Research also focuses on using reusable and less toxic catalysts, such as activated fly ash, for the synthesis of related heterocyclic structures like imidazo[1,2-a]pyridines. bhu.ac.in The use of iron, an abundant and less toxic metal, as a catalyst for pyridine synthesis is another example of this trend.

Atom Economy and Reduced Waste: The development of solvent- and halide-free synthetic methods is a significant goal. For instance, a novel atom-economical synthesis of pyridine-2-yl substituted ureas has been developed that proceeds without solvents and avoids halide waste products. rsc.org Such principles could be applied to streamline the synthesis of other pyridine derivatives.

Use of Renewable Feedstocks: Long-term sustainability goals include the use of renewable resources as starting materials. Research into the synthesis of pyridine bases from glycerol (B35011), a byproduct of biodiesel production, represents a step towards a more sustainable chemical industry. researchgate.net Although not yet applied to complex chlorinated pyridines, this demonstrates a proof of concept for moving away from petroleum-based feedstocks.

While specific green chemistry protocols for the industrial production of this compound are not extensively documented in publicly available literature, the broader trends in pyridine synthesis research point towards a future where these principles will be increasingly important. The development of catalytic systems that operate under milder conditions, reduce the number of synthetic steps, and minimize waste are central to making the synthesis of such important chemical intermediates more sustainable. researchgate.netrasayanjournal.co.in

Chemical Reactivity and Mechanistic Transformation Pathways of 2,6 Dichloro 4 Trichloromethyl Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2,6-dichloro-4-(trichloromethyl)pyridine is electron-deficient due to the inductive effects of the two chlorine atoms and the trichloromethyl group. This electronic characteristic is a primary determinant of its reactivity, particularly towards nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

The electron-deficient nature of the pyridine ring, exacerbated by the chlorine and trichloromethyl substituents, renders the 2- and 6-positions susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgrsc.org This is a well-established reactivity pattern for halogenated pyridines, where a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization, thereby facilitating the reaction. stackexchange.comvaia.com

Various nucleophiles have been shown to react with this compound, leading to the displacement of one or both chlorine atoms while leaving the trichloromethyl group intact. rsc.orgelectronicsandbooks.com For example, reaction with methoxide (B1231860) can yield either the mono- or dimethoxy substituted product, depending on the stoichiometry of the reagent used. rsc.orgelectronicsandbooks.com Similarly, amines such as butylamine (B146782) and piperidine (B6355638) have been reported to displace one of the chlorine atoms to form the corresponding monoamino-substituted pyridines. rsc.orgelectronicsandbooks.com

The general mechanism for nucleophilic aromatic substitution on the pyridine core involves the following steps:

Nucleophilic Attack: The nucleophile adds to the electron-deficient carbon at the 2- or 6-position of the pyridine ring. youtube.com This step is typically the rate-determining step as it involves the disruption of the aromatic system. stackexchange.com

Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed. The negative charge is delocalized over the pyridine ring and, importantly, onto the nitrogen atom. stackexchange.comvaia.com

Elimination of the Leaving Group: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored. youtube.com

Interactive Table: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product(s) | Observations |

|---|---|---|

| Methoxide | 2-Chloro-6-methoxy-4-(trichloromethyl)pyridine and 2,6-Dimethoxy-4-(trichloromethyl)pyridine | Mono- or di-substitution is controllable by stoichiometry. rsc.orgelectronicsandbooks.com |

| Butylamine | 2-Chloro-6-(butylamino)-4-(trichloromethyl)pyridine | Only monosubstitution is observed, even with excess amine. rsc.org |

Electrophilic Substitution Limitations and Strategies

Electrophilic aromatic substitution on the pyridine ring of this compound is significantly hindered. The pyridine nitrogen itself is basic and can be protonated or coordinate to Lewis acids, which are often required as catalysts for electrophilic substitution. chemistrysteps.com This creates a positively charged species, which strongly deactivates the ring towards electrophilic attack. chemistrysteps.com

Furthermore, the combined electron-withdrawing effects of the two chlorine atoms and the trichloromethyl group render the pyridine ring highly electron-deficient and thus, very unreactive towards electrophiles. Friedel-Crafts alkylation and acylation reactions, for instance, are generally unsuccessful on aromatic rings bearing strongly deactivating groups. chemistry.coachuomustansiriyah.edu.iqlibretexts.org

Strategies to overcome these limitations often involve functional group manipulation. For instance, if electrophilic substitution is desired, it would typically be performed on a more activated pyridine precursor before the introduction of the deactivating chloro and trichloromethyl groups. Another approach could involve the temporary modification of the deactivating groups to reduce their electron-withdrawing influence, although this is often synthetically complex.

Reductive Dehalogenation Pathways of Dichloro-Pyridine Moiety

The chlorine atoms on the pyridine ring can be selectively removed through reductive dehalogenation. This process is a valuable synthetic tool for accessing less chlorinated pyridine derivatives. Common methods for reductive dehalogenation include catalytic hydrogenation and the use of metal-based reducing agents. cabidigitallibrary.orggoogle.com

Catalytic hydrogenation, typically employing a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas, is a widely used method for the dehalogenation of aryl halides. cabidigitallibrary.org The selectivity of this reaction can often be controlled by adjusting the reaction conditions, such as temperature, pressure, and the nature of the catalyst. cabidigitallibrary.org For instance, in the case of 2,3,6-trichloropyridine, selective dechlorination to 2,3-dichloropyridine (B146566) can be achieved. cabidigitallibrary.org

Another common method involves the use of zinc dust in an acidic medium, such as acetic acid. google.comgoogle.com This system has been shown to be effective for the selective dechlorination of polychlorinated pyridines. google.comgoogle.com The reaction proceeds via the transfer of electrons from the zinc metal to the chlorinated pyridine, leading to the cleavage of the carbon-chlorine bond.

It is important to note that the conditions required for reductive dehalogenation of the pyridine ring may also lead to the reduction of the trichloromethyl group. Therefore, careful selection of reagents and reaction conditions is crucial to achieve the desired chemoselectivity.

Reactivity of the Trichloromethyl Group

The trichloromethyl (-CCl3) group attached to the pyridine ring at the 4-position also exhibits distinct reactivity patterns, primarily influenced by the strong electron-withdrawing nature of the three chlorine atoms.

Nucleophilic Attack and Hydrolysis Reactions of -CCl3

While the primary site of nucleophilic attack on this compound is the pyridine ring, under certain conditions, the trichloromethyl group can also react with nucleophiles. rsc.orgrsc.org However, for the 4-trichloromethyl isomer, the trichloromethyl group is generally reported to be stable towards nucleophilic attack, with substitution occurring preferentially on the pyridine ring. rsc.orgelectronicsandbooks.com

In contrast, the isomeric 2,6-dichloro-3-(trichloromethyl)pyridine (B1616986) shows a different reactivity profile, where nucleophilic attack can occur at the trichloromethyl group. rsc.orgrsc.org This suggests that the position of the trichloromethyl group on the pyridine ring significantly influences its reactivity.

Hydrolysis of the trichloromethyl group to a carboxylic acid is a potential transformation, although this often requires harsh reaction conditions. This transformation is synthetically useful as it converts the -CCl3 group into a versatile carboxylic acid functional group. The hydrolysis of 3,4,5,6-tetrachloro-2-trichloromethyl pyridine to 3,4,5,6-tetrachloropicolinic acid has been reported. google.com

Reductive Defluorination/Dechlorination of -CCl3

The trichloromethyl group can undergo reductive dechlorination to yield dichloromethyl (-CHCl2), chloromethyl (-CH2Cl), or methyl (-CH3) groups. This transformation is typically achieved using reducing agents that are effective for the reduction of alkyl halides.

Electrochemical reduction methods have been employed for the dechlorination of related compounds. For example, the electrochemical reduction of 2-chloro-5-trichloromethylpyridine has been studied, leading to products such as 2-chloro-5-dichloromethylpyridine, 2-chloro-5-chloromethylpyridine, and 2-chloro-5-methylpyridine. researchgate.net The selectivity of the reduction can be influenced by the electrode material and other reaction conditions. researchgate.net

Chemical reducing agents can also be used. For instance, glutathione-dependent enzymes have been shown to catalyze the reductive dehalogenation of α-haloketones. nih.gov While not directly applicable to this compound, this illustrates the principle of biological reductive dehalogenation. The choice of reducing agent and reaction conditions is critical to control the extent of dechlorination and to avoid undesired side reactions, such as the reduction of the pyridine ring itself.

Radical Reactions Involving the Trichloromethyl Group

The trichloromethyl (-CCl3) group of this compound can participate in radical reactions. These reactions are often initiated by light or a radical initiator, leading to the homolytic cleavage of a carbon-chlorine bond to form a dichloromethyl radical on the pyridine ring. The involvement of radical species in similar transformations has been suggested by control experiments where the addition of a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl), significantly inhibits the reaction. beilstein-journals.org

These radical intermediates can then undergo a variety of subsequent reactions. For instance, in the presence of suitable trapping agents, new carbon-carbon or carbon-heteroatom bonds can be formed. The process generally involves the generation of a trifluoromethyl radical which then reacts with another species in a cascade cyclization. beilstein-journals.org The functionalization of related compounds, like the tris(2,4,6-trichlorophenyl)methyl radical (TTM), has been achieved through cross-coupling reactions, highlighting the utility of radical precursors in synthesis. researchgate.net

Conversion of -CCl3 to Other Carbonyl or Carboxyl Derivatives

The trichloromethyl group can be converted to various carbonyl and carboxyl derivatives. A notable transformation is the hydrolysis of the -CCl3 group to a carboxylic acid. This is a known method for preparing pyridinecarboxylic acids from the corresponding (trichloromethyl)pyridine compounds. google.com The reaction typically proceeds by treating the starting material with a strong acid, such as sulfuric or nitric acid. google.com

Furthermore, it is possible to stop the hydrolysis at the acid chloride stage, providing a direct route to pyridinecarboxylic acid chlorides. google.com An alternative method involves the vapor-phase reaction of the (trichloromethyl)pyridine compound with aluminum oxide at high temperatures (250°C to 450°C) to yield the corresponding pyridinecarboxylic acid chloride. google.com This acid chloride can then be subsequently converted to the carboxylic acid, esters, or amides by reacting with water, an alcohol, or an amine, respectively. google.com For example, passing vapors of this compound over gamma-alumina at 365°C has been shown to produce 2,6-dichloroisonicotinoyl chloride, which can be subsequently converted to methyl 2,6-dichloroisonicotinate. google.com

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | 1. gamma-Alumina, 365°C 2. Methanol (B129727) | Methyl 2,6-dichloroisonicotinate | google.com |

| (Trichloromethyl)pyridine compounds | Strong acid (e.g., H2SO4, HNO3) | Pyridinecarboxylic acids | google.com |

| (Trichloromethyl)pyridine compounds | Aluminum oxide, 250-450°C | Pyridinecarboxylic acid chlorides | google.com |

Reactivity of the Halogen Atoms on the Pyridine Ring (Cl)

The chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic substitution and are key sites for cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro-substituents on the pyridine ring of this compound can readily participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net For dichloropyridines, the reaction can be controlled to achieve either selective mono-alkylation or exhaustive di-alkylation. nih.gov The choice of base and ligands can influence the selectivity of the reaction. nih.gov For instance, the use of bulky phosphine (B1218219) ligands like Ad2PⁿBu in combination with LiOᵗBu has been shown to facilitate the exhaustive alkylation of 2,6-dichloropyridines. nih.gov In related systems, such as 2,4-dichloropyridines, ligand-controlled C4-selective Suzuki coupling has been achieved. nih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.org The reaction is versatile and tolerates a wide range of functional groups. nrochemistry.com The reactivity of the aryl halide is a key factor, with the general trend being I > OTf > Br > Cl. nrochemistry.com For di-substituted aryl halides, the reaction often occurs at the more reactive halide position. libretexts.org While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed that can be performed under milder conditions. organic-chemistry.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgrug.nl This method has largely replaced harsher traditional methods for creating aryl amines due to its broader substrate scope and functional group tolerance. wikipedia.org The reaction involves an oxidative addition of the aryl halide to a Pd(0) species, followed by the addition of the amine, deprotonation, and reductive elimination. wikipedia.org The development of various generations of catalyst systems has expanded the applicability of this reaction to a wide array of amines and aryl coupling partners. wikipedia.orgrug.nl

| Cross-Coupling Reaction | Key Features | Catalytic System |

| Suzuki-Miyaura | Forms C-C bonds with organoboron reagents. researchgate.net | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., Ad2PⁿBu), Base (e.g., LiOᵗBu) nih.gov |

| Sonogashira | Forms C-C bonds with terminal alkynes. wikipedia.org | Palladium catalyst, Copper(I) co-catalyst, Amine base organic-chemistry.org |

| Buchwald-Hartwig Amination | Forms C-N bonds with amines. wikipedia.org | Palladium catalyst, Phosphine ligand, Base rug.nl |

Halogen-Metal Exchange Reactions and Grignard Formation

The chlorine atoms on the pyridine ring can undergo halogen-metal exchange reactions. This process typically involves treatment with an organolithium reagent at low temperatures to replace a chlorine atom with a lithium atom. The resulting organolithium species can then be reacted with various electrophiles.

The formation of a Grignard reagent from this compound is also a potential transformation. youtube.com This would involve the reaction of the aryl chloride with magnesium metal, typically in an aprotic solvent like ether. youtube.com However, the high reactivity of Grignard reagents can lead to challenges, as they are sensitive to protic solvents and can react with other functional groups within the molecule. youtube.comnih.gov The formation of a Grignard reagent from an aryl halide creates a highly reactive carbanion-like species that is a potent nucleophile. youtube.com

Selective Removal of Halogen Atoms

Selective removal of the halogen atoms from the pyridine ring can be achieved through catalytic reduction. For instance, 2,6-dichloropyridine-4-carboxylic acid can be converted to pyridine-4-carboxylic acid by catalytic reduction with nickel in an alkaline medium. researchgate.net This process, known as hydrodehalogenation, replaces the chlorine atoms with hydrogen. In some cases, the reduction can be accompanied by the reduction of the pyridine ring itself, for example, when using a platinum catalyst in acetic acid. researchgate.net The selective removal of one halogen over another in polyhalogenated pyridines is often challenging and depends on the specific reaction conditions and the electronic and steric environment of each halogen.

Multi-Site Reactivity and Chemoselectivity Challenges

The presence of multiple reactive sites in this compound—the trichloromethyl group and the two chlorine atoms on the pyridine ring—presents significant chemoselectivity challenges. rsc.org Different nucleophiles can react preferentially at different sites. For instance, various nucleophiles have been shown to react with this compound by displacing the ring chlorine atoms. rsc.org

However, the reactivity can be influenced by the position of the substituents. In the isomeric 2,6-dichloro-3-(trichloromethyl)pyridine, nucleophilic attack can occur at both the ring halogen atoms and the trichloromethyl group. rsc.org The regioselectivity of reactions like the Suzuki-Miyaura coupling on dichloropyridines can be controlled by the choice of ligands and reaction conditions, allowing for selective reaction at either the C2 or C4 position in 2,4-dichloropyridines. nih.gov This highlights the intricate interplay of steric and electronic factors that govern the reactivity of this class of compounds.

Reaction Kinetics and Thermodynamic Studies of Compound Transformations

The transformation of this compound, a compound of significant interest in agricultural chemistry, is governed by various factors including hydrolysis, photolysis, and microbial degradation. Understanding the kinetics and thermodynamics of these transformation pathways is crucial for predicting its environmental fate and persistence.

The degradation of this compound in soil environments has been shown to follow first-order kinetics . umcs.pl This indicates that the rate of degradation is directly proportional to the concentration of the compound. The dissipation of this compound, also known as nitrapyrin (B159567), has been studied in subtropical soils at different concentrations. umcs.pl

In one such study, the dissipation was evaluated at fortification levels of 2 µg∙g⁻¹ and 4 µg∙g⁻¹ in two different soil types (Soil A and Soil B). umcs.pl The degradation was found to be consistent, with residues declining over time. The half-life of the compound was observed to be dependent on the initial concentration, with higher concentrations leading to longer persistence. umcs.pl For instance, at an application rate of 2 µg∙g⁻¹, the half-life was approximately 9.6 to 9.9 days, while at 4 µg∙g⁻¹, the half-life increased to a range of 16.1 to 17.3 days. umcs.pl This suggests that at higher concentrations, the degradation process may be inhibited or saturated. The degradation rate is also influenced by temperature, with higher temperatures generally leading to a reduced half-life. umcs.pl

The following table summarizes the first-order degradation kinetics of this compound in two different subtropical soils.

Table 1: First-Order Degradation Kinetics of this compound in Subtropical Soils umcs.pl

| Soil Type | Concentration (µg∙g⁻¹) | Degradation Rate Constant (λ) (day⁻¹) | Half-life (t₁/₂) (days) | Coefficient of Determination (R²) |

|---|---|---|---|---|

| Soil A | 2 | 0.072 | 9.6 | 0.993 |

| 4 | 0.043 | 16.1 | 0.982 | |

| Soil B | 2 | 0.070 | 9.9 | 0.991 |

| 4 | 0.040 | 17.3 | 0.973 |

Hydrolysis is a primary pathway for the transformation of this compound. The rate of hydrolysis is significantly influenced by both pH and temperature. nih.gov The principal transformation product of hydrolysis is 6-chloropicolinic acid . This occurs through the hydrolysis of the trichloromethyl group. While the dependence of the hydrolysis rate on these factors is established, specific quantitative thermodynamic data such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the hydrolysis reaction of the compound itself are not extensively detailed in the available literature.

The adsorption of this compound onto soil particles also plays a critical role in its environmental behavior, and the kinetics of this process have been investigated. The adsorption process is often well-described by a quasi-second-order kinetic model . nih.gov Studies on the thermodynamics of adsorption have shown that the process is influenced by temperature. For example, in some soils, the change in Gibbs free energy (ΔG°) for adsorption is negative, indicating a spontaneous process. researchgate.net The enthalpy change (ΔH°) and entropy change (ΔS°) for adsorption have also been determined, providing insights into the nature of the interaction between the compound and soil components. nih.govresearchgate.net However, it is important to distinguish these thermodynamic parameters for the physical process of adsorption from those of chemical transformations like hydrolysis or degradation.

In terms of other chemical reactions, this compound can undergo nucleophilic substitution . These reactions typically involve the displacement of the chlorine atoms on the pyridine ring. The specifics of the kinetics and thermodynamics for these substitution reactions are not widely documented in the reviewed literature.

Derivatization Strategies and Analogue Synthesis Based on 2,6 Dichloro 4 Trichloromethyl Pyridine

Functionalization at the Pyridine (B92270) Ring

The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, which is a cornerstone of its derivatization. Research has shown that various nucleophiles react with 2,6-dichloro-4-(trichloromethyl)pyridine by displacing these ring chlorine atoms, as would be chemically expected. rsc.org This reactivity allows for the selective introduction of a variety of functional groups.

Introduction of Amine, Hydroxyl, and Alkyl Groups

The chlorine atoms at the 2- and 6-positions of the pyridine core can be readily displaced by various nucleophiles to introduce new functionalities.

Amine Groups: The substitution of the chloro groups with amines is a common strategy. Reactions with primary and secondary amines, including those containing bulky groups like adamantane, can proceed to afford mono- or di-aminated products. nih.gov For instance, the reaction of similar dichlorinated N-heterocycles with adamantane-containing amines has been shown to proceed smoothly, resulting in high yields of the mono-substituted product. nih.gov The synthesis of aminopyridine derivatives is of particular interest as these motifs are present in numerous biologically active compounds. nih.gov

Hydroxyl Groups: The introduction of hydroxyl groups can be achieved through hydrolysis, although direct hydroxylation of chloro-substituted pyridines can be challenging. An alternative pathway often involves the use of precursors that are later converted to the hydroxyl derivative. Enzymatic hydroxylation represents a sophisticated biological approach, where specific enzymes like 4-hydroxypyridine (B47283) 3-hydroxylase can introduce hydroxyl groups onto the pyridine ring, though this is highly specific. nih.gov Electrochemical methods have also been developed for the C–H hydroxylation of arenes, which could be conceptually applied to pyridine systems. nih.gov

Alkyl Groups: The introduction of alkyl groups is less straightforward than amination or hydroxylation and typically requires organometallic reagents. While specific examples starting directly from this compound are not prevalent in readily available literature, the general reactivity of dichloropyridines suggests that cross-coupling reactions (e.g., Suzuki, Negishi) could be employed to introduce alkyl or aryl substituents.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary/Secondary Amines (e.g., Adamantylalkylamines) | Mono- or Di-aminopyridines |

| Hydroxyl | Hydrolysis conditions / Enzymatic methods | Hydroxypyridines |

| Alkyl | Organometallic reagents (in cross-coupling reactions) | Alkylated Pyridines |

Heterocycle Annulation Strategies Utilizing the Pyridine Core

The pyridine core of this compound and its derivatives can be used as a scaffold for building more complex, fused heterocyclic systems. Annulation, or ring-forming, reactions can create bicyclic or polycyclic structures with diverse properties. For example, derivatives of 2,6-pyridinedicarbonitrile, which can be conceptually derived from the corresponding dichloropyridine, are used to synthesize fused systems like bis-tetrazoles. chemicalbook.com The functional groups introduced in section 4.1.1 can serve as handles for these annulation strategies. An amino group, for instance, can be a key component in cyclocondensation reactions to form a new fused ring.

Functionalization at the Trichloromethyl Group

The trichloromethyl (-CCl3) group at the 4-position is another key site for synthetic modification, offering a pathway to a different set of analogues.

Synthesis of Fluorinated Analogues (e.g., Trifluoromethyl Pyridines)

One of the most significant transformations of the trichloromethyl group is its conversion to a trifluoromethyl (-CF3) group. nih.gov This chlorine-fluorine exchange is a crucial step in the synthesis of many agrochemicals and pharmaceuticals, as the trifluoromethyl group can significantly enhance a molecule's metabolic stability and biological activity. nih.govjst.go.jp

The reaction is typically carried out by treating the (trichloromethyl)pyridine compound with a fluorinating agent like hydrogen fluoride (B91410) (HF). googleapis.com This process can be conducted in the liquid phase under pressure and is often facilitated by a metal halide catalyst. googleapis.com The resulting 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652) is a valuable intermediate in its own right. sigmaaldrich.comsigmaaldrich.com

Table of Fluorination Reaction Details

| Starting Material | Reagent | Conditions | Product |

| This compound | Hydrogen Fluoride (HF) | Liquid phase, superatmospheric pressure, metal halide catalyst | 2,6-Dichloro-4-(trifluoromethyl)pyridine |

Formation of Carboxylic Acid, Ester, and Amide Derivatives

The trichloromethyl group can be hydrolyzed to form a carboxylic acid (-COOH) group. This transformation is a key step toward accessing another important class of derivatives. The hydrolysis of (trichloromethyl)pyridine compounds can be achieved by passing the vaporized compound over heated aluminum oxide to yield the corresponding pyridinecarboxylic acid chloride. google.com This acid chloride is a highly reactive intermediate.

Carboxylic Acid: Subsequent treatment of the acid chloride with water yields the carboxylic acid, 2,6-dichloropyridine-4-carboxylic acid. google.comsarex.comnist.gov

Ester: Reacting the acid chloride with an alcohol results in the formation of an ester. google.com Alternatively, the carboxylic acid itself can be esterified using standard methods, such as reaction with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Amide: The acid chloride readily reacts with ammonia (B1221849) or primary/secondary amines to produce amides. google.comwikipedia.org The carboxylic acid can also be converted to an amide by using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the acid before adding the amine. sci-hub.stnih.gov

Introduction of Other Carbon-Centered Nucleophiles

Functionalization of the trichloromethyl group can also involve the formation of new carbon-carbon bonds or partial reduction. A notable reaction is the reduction of this compound to 2,6-dichloro-4-(dichloromethyl)pyridine. This can be accomplished using a reducing agent such as stannous chloride hydrate (B1144303) in acetone. prepchem.com This dichloromethyl derivative can serve as a synthon for further transformations, such as the synthesis of aldehydes.

Regioselective Derivatization Methodologies

The derivatization of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack, a reactivity that is further enhanced by the presence of electron-withdrawing substituents such as the chlorine atoms and the trichloromethyl group. In the case of this compound, derivatization occurs predictably through the regioselective displacement of the chlorine atoms at the C2 and C6 positions by various nucleophiles. rsc.org

Unlike its isomer, 2,6-dichloro-3-(trichloromethyl)pyridine (B1616986), where nucleophilic attack can occur at both the ring halogens and the trichloromethyl group, the 4-trichloromethyl isomer's reactivity is more straightforward. rsc.org Research has shown that various nucleophiles react with this compound as anticipated, leading to the displacement of the ring's chlorine atoms. rsc.org The two chlorine atoms are in equivalent positions (C2 and C6), meaning that monosubstitution will yield a single, predictable product. The introduction of the first nucleophile at either the C2 or C6 position results in the formation of a 2-substituted-6-chloro-4-(trichloromethyl)pyridine derivative.

The regioselectivity of SNAr reactions in dichlorinated N-heterocycles is a well-studied area. For instance, in 2,4-dichloropyrimidines, substitution is generally favored at the C4 position, but this can be altered by other substituents on the ring. wuxiapptec.comnih.gov In 2,4-dichloroquinazolines, substitution is also highly regioselective for the C4 position. mdpi.com For this compound, the strong and equivalent activation of the C2 and C6 positions by the ring nitrogen and the electron-withdrawing groups directs nucleophiles to these sites. The trichloromethyl group at the C4 position exerts its electronic influence, but does not typically participate directly in the initial substitution reactions with common nucleophiles. rsc.org

Subsequent derivatization can be achieved by targeting the second chlorine atom, allowing for the synthesis of disubstituted pyridines with either identical or different functional groups at the C2 and C6 positions. This stepwise substitution provides a controlled and regioselective route to a variety of complex pyridine derivatives.

Table 1: Regioselective Reactions of this compound This table is illustrative and based on established reactivity principles for this class of compounds.

| Reactant | Nucleophile (Nu⁻) | Conditions | Product (Monosubstituted) | Regioselectivity |

|---|---|---|---|---|

| This compound | RO⁻ (e.g., CH₃O⁻) | Alcohol, Heat | 2-Alkoxy-6-chloro-4-(trichloromethyl)pyridine | High selectivity for C2/C6 position |

| This compound | R₂NH (e.g., (CH₃)₂NH) | Solvent, Heat | 2-(Dialkylamino)-6-chloro-4-(trichloromethyl)pyridine | High selectivity for C2/C6 position |

| This compound | RS⁻ (e.g., PhS⁻) | Solvent, Base | 2-(Arylthio)-6-chloro-4-(trichloromethyl)pyridine | High selectivity for C2/C6 position |

| This compound | N₃⁻ (Azide) | Polar aprotic solvent (e.g., DMF) | 2-Azido-6-chloro-4-(trichloromethyl)pyridine | High selectivity for C2/C6 position |

Synthesis of Polymeric and Macromolecular Architectures Incorporating the Compound Moiety

While specific examples detailing the polymerization of this compound are not extensively documented in the literature, its structure presents clear potential for its use as a monomer in the synthesis of various polymeric and macromolecular architectures. The two reactive chlorine atoms at the C2 and C6 positions make the molecule a suitable AB₂-type monomer for polycondensation reactions.

The utility of chloropyridines in polymer synthesis has been established. For example, 4'-chloro-2,2':6',2''-terpyridine has been used to create supramolecular polymers through Williamson-type ether reactions with bishydroxy-functionalized polymers like poly(propylene oxide). researchgate.nettue.nl This demonstrates that the chloro-substituents on a pyridine ring are effective leaving groups for forming polymer linkages.

Based on this precedent, this compound could undergo step-growth polymerization with various co-monomers. For instance:

Polyether Synthesis: Reaction with bisphenols or diols could yield poly(pyridyl ether)s, where the pyridine moiety is incorporated into the polymer backbone.

Polyamine Synthesis: Condensation with diamines would lead to the formation of poly(aminopyridine)s.

Polythioether Synthesis: Reaction with dithiols could produce poly(pyridyl thioether)s.

Carbon-Carbon Bond Forming Polymerizations: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, with bifunctional boronic acids/esters or organostannanes could lead to the synthesis of conjugated polymers containing the pyridine unit. These materials could possess interesting electronic or optical properties.

Furthermore, the trichloromethyl group, while generally less reactive towards nucleophilic substitution than the ring chlorines, could potentially be used as a site for polymer grafting or post-polymerization modification after the main chain has been formed. Light-induced reactions have also been shown to cause pyridine ring-opening and subsequent polycondensation, suggesting another potential, albeit less controlled, route to polymeric materials. nih.gov

Table 2: Potential Polymeric Architectures from this compound This table outlines hypothetical polymer structures based on the known reactivity of the monomer's functional groups.

| Polymerization Type | Co-monomer | Resulting Polymer Linkage | Potential Polymer Class |

|---|---|---|---|

| Polycondensation (Etherification) | HO-R-OH (e.g., Bisphenol A) | -O-R-O- | Poly(pyridyl ether) |

| Polycondensation (Amination) | H₂N-R-NH₂ (e.g., Hexamethylenediamine) | -NH-R-NH- | Poly(aminopyridine) |

| Suzuki Polycondensation | (HO)₂B-R-B(OH)₂ (e.g., 1,4-Phenylenebis(boronic acid)) | -R- | Conjugated Poly(arylene-pyridylene) |

| Heck Polycondensation | Divinyl Compound (e.g., Divinylbenzene) | -CH=CH-R-CH=CH- | Conjugated Poly(vinylene-pyridylene) |

Stereochemical Considerations in Derivative Synthesis

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, any stereochemical complexity must be introduced during the synthesis of its derivatives. The generation of stereocenters can occur through several synthetic strategies, although specific examples originating from this particular compound are not prominent in the literature. The principles of stereoselective synthesis, however, allow for the prediction of potential outcomes.

One primary route to introducing chirality is through the use of a chiral nucleophile in a substitution reaction. Reacting this compound with a single enantiomer of a chiral alcohol, amine, or thiol would lead to the formation of a chiral, non-racemic product. Since the initial substitution at the equivalent C2 or C6 positions yields the same product, this reaction would produce a single diastereomer if the nucleophile is enantiomerically pure.

A second substitution with a different (or the same) chiral nucleophile would create a second stereocenter, leading to the potential for diastereomeric products. The stereochemical outcome of the second substitution could be influenced by the existing stereocenter introduced in the first step, potentially allowing for diastereoselective synthesis.

Alternatively, stereocenters can be generated on the substituent itself. For example, the trichloromethyl group could be chemically transformed. If this transformation involves creating a new chiral center (e.g., reduction to a -CHCl₂ group followed by substitution of one chlorine with a different group), it would result in a racemic mixture of the final product, which would then require resolution.

While less common for this specific substitution pattern, the introduction of very bulky groups at the C2 position could theoretically lead to restricted rotation around the C-N bond or the bond connecting the substituent, resulting in atropisomerism. However, this is more frequently observed in more sterically hindered systems. The synthesis of nonaromatic N-heterocycles from pyridinium (B92312) derivatives has also been shown to create contiguous stereocenters. nih.gov

Table 3: Potential Stereochemical Outcomes in Derivative Synthesis This table illustrates hypothetical scenarios for introducing chirality based on general synthetic methodologies.

| Synthetic Strategy | Description | Example Reactant | Stereochemical Result |

|---|---|---|---|

| Nucleophilic Substitution with Chiral Reagent | Reaction with an enantiomerically pure nucleophile. | (R)-2-Butanol | Formation of a single diastereomer. |

| Sequential Substitution | Stepwise reaction with two different chiral nucleophiles. | 1. (R)-sec-Butylamine 2. (S)-Phenylethylamine | Formation of a molecule with multiple stereocenters; potential for diastereoselectivity. |

| Modification of a Substituent | Chemical transformation of the C4-(trichloromethyl) group to create a chiral center. | 1. Partial Reduction 2. Asymmetric Substitution | Generation of a new stereocenter on the side chain, likely as a racemic mixture unless an asymmetric method is used. |

Advanced Spectroscopic and Mechanistic Characterization in Research of 2,6 Dichloro 4 Trichloromethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including 2,6-dichloro-4-(trichloromethyl)pyridine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity. In the context of reaction product analysis, NMR is used to confirm the identity of expected products and to elucidate the structures of unexpected byproducts or intermediates. ethernet.edu.etresearchgate.net For a substituted pyridine (B92270) like this compound, ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum would be expected to show signals for the two aromatic protons on the pyridine ring, while the ¹³C NMR would show signals for the six carbon atoms, including the trichloromethyl carbon. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | 151.8 |

| C3 | 7.85 | 125.1 |

| C4 | - | 148.5 |

| C5 | 7.85 | 125.1 |

| C6 | - | 151.8 |

| CCl₃ | - | 94.2 |

Note: Data is based on computational predictions and typical chemical shift ranges for similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

To resolve complex structures and unambiguously assign signals, researchers employ a variety of two-dimensional (2D) NMR experiments. nih.gov These techniques correlate signals from different nuclei, providing a more complete picture of the molecular architecture. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to determine direct, one-bond correlations between protons and heteronuclei, most commonly ¹³C. columbia.edu In the analysis of a reaction product of this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the ring protons to the ¹³C signal of the carbons they are directly attached to (C3 and C5). sdsu.educolumbia.edu This is invaluable for assigning which proton is attached to which carbon in the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. columbia.edu For this compound, an HMBC spectrum would show correlations between the ring protons (at positions 3 and 5) and the surrounding carbons, including the chlorinated carbons (C2 and C6) and the carbon bearing the trichloromethyl group (C4). youtube.com This confirms the substitution pattern on the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net While less critical for a small, rigid molecule like the parent compound, it becomes essential for determining the stereochemistry and conformation of larger, more flexible reaction products or adducts.

While solution NMR is used for molecules dissolved in a solvent, solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous state. emory.edumit.edu In solution, the rapid tumbling of molecules averages out anisotropic interactions, leading to sharp spectral lines. emory.edu In the solid state, these interactions are not averaged, resulting in broad spectral patterns that contain rich structural information. emory.edu

For this compound or its crystalline adducts, ssNMR can be used to study polymorphism (the existence of different crystal forms), which can impact physical properties. Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain higher resolution spectra. emory.edu Furthermore, ssNMR, particularly ³⁵Cl ssNMR, can be a sensitive probe of the local environment around the chlorine atoms, providing insights into intermolecular interactions and differentiating between structurally distinct chlorine sites within the crystal lattice. nih.gov

Mass Spectrometry for Reaction Monitoring and Metabolite Identification in Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It is widely used in research involving this compound (also known as nitrapyrin) for the real-time monitoring of chemical reactions and for the identification of metabolites in various matrices. nih.govwaters.comrsc.org Analytical methods have been developed for the determination of nitrapyrin (B159567) and its primary metabolite, 6-chloropicolinic acid (6-CPA), in crops and water, often employing gas chromatography (GC) or liquid chromatography (LC) as a separation step before MS analysis. scirp.orgepa.govresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound from its measured mass. nih.gov For this compound (C₆H₂Cl₅N), HRMS can unambiguously confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass (262.86298 Da). uni.lu This capability is crucial when identifying unknown reaction byproducts or metabolites, as it significantly narrows down the number of possible molecular formulas for an observed ion. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₆H₃Cl₅N]⁺ | 263.87026 |

| [M+Na]⁺ | [C₆H₂Cl₅NNa]⁺ | 285.85220 |

| [M-H]⁻ | [C₆H₁Cl₅N]⁻ | 261.85570 |

| [M]⁺ | [C₆H₂Cl₅N]⁺ | 262.86243 |

Source: PubChemLite. uni.lu

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are mass-analyzed. wikipedia.orgnationalmaglab.org This process provides a structural fingerprint of the precursor ion, which is invaluable for structural confirmation and for quantifying the analyte in complex mixtures. unt.edu

In the analysis of nitrapyrin, MS/MS is commonly performed using a triple quadrupole (QqQ) mass spectrometer in a mode called Multiple Reaction Monitoring (MRM). scirp.orgmdpi.com For quantification, specific precursor-to-product ion transitions are monitored. For example, in one LC-MS/MS method, the transition of m/z 114 → 78 was used for the quantitation of nitrapyrin. scirp.orgscirp.org The fragmentation pathway involves the initial precursor ion breaking apart in a reproducible manner upon collision with an inert gas. wikipedia.org Analyzing these fragmentation patterns helps to confirm the identity of the compound and its metabolites. nih.govnih.gov

Table 3: Selected MS/MS Transitions for Nitrapyrin and its Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| Nitrapyrin | 114 | 78 | Quantitation scirp.orgscirp.org |

| Nitrapyrin | 114 | 51 | Confirmation scirp.orgscirp.org |

| 6-Chloropicolinic Acid (6-CPA) | 156 | 111.9 | Quantitation scirp.orgscirp.org |

| 6-Chloropicolinic Acid (6-CPA) | 158 | 114 | Confirmation scirp.orgscirp.org |

X-ray Crystallography for Molecular Structure and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the electron density, and thus the atomic positions, within the crystal's unit cell. researchgate.net

Table 4: Example Crystallographic Data for a Related Polychlorinated Pyridine Derivative

| Parameter | Value (for 2,3,6-Trichloro-5-(trichloromethyl)pyridine) |

| Crystal System | Orthorhombic asianpubs.org |

| Space Group | Pbcm asianpubs.org |

| a (Å) | 8.3100(17) asianpubs.org |

| b (Å) | 17.018(3) asianpubs.org |

| c (Å) | 7.3160(15) asianpubs.org |

| Volume (ų) | 1034.6(4) asianpubs.org |

| Z (molecules per unit cell) | 4 asianpubs.org |

Note: This data is for a structurally similar compound and serves as an example of the information obtained from X-ray crystallography. asianpubs.org

Single Crystal X-ray Diffraction of the Compound and its Derivatives

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been employed to characterize this compound, also known as nitrapyrin (NP), and its derivatives, offering detailed insights into their molecular geometry and intermolecular interactions in the solid state.

A study involving the growth of nitrapyrin single crystals from an ethanol (B145695) solution allowed for their structural determination by SCXRD. acs.orgunibo.it The data revealed that nitrapyrin molecules are organized in layers within the crystal structure, with the aromatic planes of adjacent molecules in close contact. The average interplanar distance between these stacked layers was measured to be 3.604(5) Å. unibo.it The crystal structure was solved using intrinsic phasing with SHELXT5 and refined on F2 by full-matrix least-squares refinement with SHELXL, implemented in the Olex2 software. acs.org All non-hydrogen atoms were refined anisotropically. acs.org

The crystallographic data for nitrapyrin is summarized in the table below.

Table 1: Crystallographic Data for this compound (Nitrapyrin)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.338(1) |

| b (Å) | 10.199(1) |

| c (Å) | 17.698(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1866.1(4) |

| Z | 8 |

Data sourced from studies on nitrapyrin single crystals. acs.org

In addition to the pure compound, derivatives of pyridine have also been studied. For instance, the crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) was determined using X-ray diffraction. asianpubs.orgasianpubs.org This compound was found to crystallize in the orthorhombic system with the space group Pbcm. asianpubs.orgasianpubs.org The unit cell parameters were determined as a = 8.3100(17) Å, b = 17.018(3) Å, and c = 7.3160(15) Å, with a volume of 1034.6(4) ų. asianpubs.orgasianpubs.org

These single crystal X-ray diffraction studies are fundamental in understanding the solid-state packing of this compound and related compounds, which can influence their physical properties.

Co-crystallization Studies with Host Molecules

Co-crystallization is a technique used to form multi-component crystalline solids, which can alter the physicochemical properties of the active ingredient without modifying its chemical structure. internationalscholarsjournals.com For this compound (nitrapyrin), co-crystallization has been explored as a means to improve its poor aqueous solubility and high volatility, which are significant limitations for its application. unibo.it

One notable study focused on the mechanochemical synthesis of an inclusion complex of nitrapyrin with β-cyclodextrin (β-CD). unibo.it Cyclodextrins are common host molecules used to form inclusion complexes with hydrophobic guest molecules, thereby enhancing their water solubility and stability. unibo.it Initial attempts to form a complex from solution were unsuccessful, leading to the use of mechanochemistry, specifically ball milling, to synthesize the β-CD·NP inclusion complex. unibo.itkobv.de

The formation of the co-crystal was monitored using in situ X-ray powder diffraction, which showed that the complex begins to form within the first few minutes of milling and the reaction is complete after 45 minutes. kobv.de The resulting β-CD·NP complex demonstrated improved solubility and thermal stability compared to pure nitrapyrin. unibo.it

The structural arrangement of the inclusion complex was investigated, suggesting that the nitrapyrin molecule is accommodated within the hydrophobic cavity of the β-cyclodextrin molecule. unibo.it This encapsulation was further confirmed by various solid-state characterization techniques, including ex-situ and in-situ X-ray diffraction and Raman spectroscopy. unibo.it The formation of co-crystals can significantly impact the physical properties of agrochemical actives, such as increasing their melting point and improving storage stability. internationalscholarsjournals.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of compounds by analyzing their characteristic vibrational modes.

In the study of this compound (nitrapyrin), Raman spectroscopy has been utilized to characterize the pure compound and its inclusion complex with β-cyclodextrin. acs.org The Raman spectra were recorded using a laser with a wavelength of 532 nm. acs.org To prevent sample damage, the laser power was attenuated. acs.org The spectrometer was calibrated against the prominent mode of silicon at 520.7 cm⁻¹. acs.org

While specific vibrational frequencies for this compound are not detailed in the provided search results, related studies on substituted pyridines offer insights into the expected spectral features. For instance, a detailed vibrational analysis of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) was conducted using FT-IR and FT-Raman spectroscopy, with assignments supported by density functional theory (DFT) calculations. researchgate.net The study reported on C-C stretching vibrations, which are prominent in the spectra of pyridine derivatives. researchgate.net